![molecular formula C13H17NO4 B2938606 tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate CAS No. 139088-83-8](/img/structure/B2938606.png)
tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate
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Description
“tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate” is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate” were not found, similar compounds have been synthesized through various methods. For instance, tert-butyl 2-amino phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate” are not fully detailed in the available resources. The compound has a molecular weight of 251.28 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Asymmetric Synthesis and Catalysis
- Research has explored the use of tert-butylmethylphosphino groups in the development of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the utility of similar tert-butyl groups in asymmetric synthesis and catalysis (Imamoto et al., 2012).
Synthetic Organic Chemistry
- tert-Butyl groups have been utilized in the synthesis of protected 1,2-amino alcohols, showing their importance in the preparation of intermediates for further synthetic transformations (Tang et al., 2001).
- The role of tert-butyl groups in enhancing reactions, such as the Fujiwara-Moritani reactions, has been documented, indicating their versatility in synthetic organic chemistry (Liu & Hii, 2011).
Chemoenzymatic Synthesis
- Studies on the chemoenzymatic synthesis of enantiomers of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid highlight the application of tert-butyl groups in achieving stereoselectivity in chemical synthesis (Higashi et al., 2010).
Oxidation and Radical Reactions
- Research involving tert-butyl peroxides demonstrates their utility in generating iodine-centered radicals at room temperature, which could be relevant for studies focusing on oxidation and deprotection reactions (Ochiai et al., 1996).
Analytical Chemistry
- The use of tert-butyldimethylsilyl derivatives for the simultaneous determination of catecholamine metabolites in urine by gas chromatography, suggesting applications in diagnostic and pharmacokinetic studies (Muskiet et al., 1981).
properties
IUPAC Name |
tert-butyl 2-(1,3-benzodioxol-5-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)7-14-9-4-5-10-11(6-9)17-8-16-10/h4-6,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTCHBQLRBQPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate |
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